molecular formula C10H13Cl2N3 B1458058 (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride CAS No. 1795396-57-4

(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No. B1458058
M. Wt: 246.13 g/mol
InChI Key: BZILNUBQOILCSX-UHFFFAOYSA-N
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Description

“(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1795396-57-4 . It has a molecular weight of 246.14 and its IUPAC name is "(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride" . It is a versatile compound used in scientific research, with applications in drug discovery, catalysis, and material synthesis.


Molecular Structure Analysis

The InChI code for “(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride” is 1S/C10H11N3.2ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-7H,8,11H2;2*1H . This indicates that the compound consists of a phenyl group attached to an imidazole ring through a methanamine linker, and it is a dihydrochloride salt.


Physical And Chemical Properties Analysis

“(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 246.14 .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The study of the crystal structures of imidazole derivatives reveals isomorphism and the significance of weak intermolecular interactions in crystallization. Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine and its bromophenyl counterpart exhibit isomorphism with a 99.4% isostructurality index. These structures underscore the role of C–H···N hydrogen bonds, C–H···X hydrogen bonds, and π–π interactions in the molecular assembly, pointing to the potential utility of these compounds in materials science and molecular engineering (Skrzypiec et al., 2012).

Antimicrobial Activity

The synthesis and evaluation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives for their antimicrobial properties are indicative of the broader potential of similar imidazole derivatives in pharmacology and biochemistry. These compounds show variable degrees of antibacterial and antifungal activities, suggesting the relevance of imidazole derivatives in developing new antimicrobial agents (Visagaperumal et al., 2010).

Corrosion Inhibition

Imidazole-based molecules demonstrate efficacy in corrosion inhibition for materials like carbon steel in acidic mediums. The study of derivatives such as 4-(imidazole-1-il)-phenol and [4-(1H-imidazole-1-yl)-phenyl]methanol shows their potential in increasing corrosion resistance. These findings are crucial for the development of safer and more efficient corrosion inhibitors in industrial applications (Costa et al., 2021).

Optical and Physical Properties of Polymers

The synthesis of novel poly(amide-ether)s bearing imidazole pendants highlights the impact of imidazole derivatives on the physical and optical properties of polymers. These polymers exhibit significant solubility, thermal stability, and fluorescence emission, suggesting applications in materials science, specifically in the development of new polymeric materials with enhanced performance and functionality (Ghaemy et al., 2013).

Multicomponent Synthesis

The one-pot multicomponent synthesis of imidazopyrazines from 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides opens new avenues in organic synthesis. This methodology enables the efficient production of imidazopyrazine derivatives, showcasing the versatility of imidazole derivatives in facilitating complex reactions and generating novel compounds with potential applications in medicinal chemistry and drug design (Galli et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(1-phenylimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-7H,8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZILNUBQOILCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride

CAS RN

1795396-57-4
Record name (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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